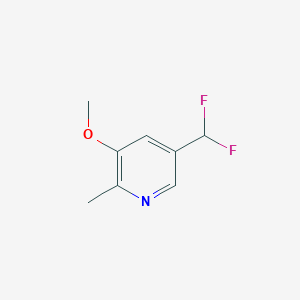
7-Aminooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminooctanoic acid is an ω-amino fatty acid that is octanoic acid carrying an amino group at position 7. It is a medium-chain fatty acid with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 7-Aminooctanoic acid can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of the amino acid .
Industrial Production Methods: Industrial production of amino acids, including this compound, often involves the reaction of halogenated carboxylic acid esters with a metal cyanate in the presence of an alcohol, followed by acidic saponification of the urethane carbonic acid formed . This method is efficient and scalable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Aminooctanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reductive amination can be performed using reducing agents like sodium borohydride.
Substitution: SN2 reactions with primary alkyl halides are common in the synthesis of amino acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Aplicaciones Científicas De Investigación
7-Aminooctanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of bioactive compounds and in the study of reaction mechanisms.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-aminooctanoic acid involves its incorporation into peptides and other molecules, where it can enhance their hydrophobicity and biological activity. The amino group allows for direct conjugation to peptides, improving their antimicrobial properties . The molecular targets and pathways involved include interactions with bacterial cell membranes, leading to increased permeability and cell death.
Comparación Con Compuestos Similares
- 8-Aminooctanoic acid
- 7-Aminoheptanoic acid
- 5-Aminopentanoic acid
Comparison: 7-Aminooctanoic acid is unique due to its specific position of the amino group on the seventh carbon of the octanoic acid chain. This positioning can influence its reactivity and the properties of the compounds it forms. Compared to 8-aminooctanoic acid, which has the amino group on the eighth carbon, this compound may exhibit different biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
7-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-7(9)5-3-2-4-6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) |
Clave InChI |
KMEQXYJELYYJGF-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCCCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R)-2-[(Benzoyloxy)methyl]-5-[2-chloro-6-[(3-iodobenzyl)amino]-9H-purin-9-yl]tetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B15334880.png)


![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
![1-(8-Boc-8-azabicyclo[3.2.1]octan-3-yl)-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B15334916.png)



![Methyl 2-Amino-3-[(tert-butyldimethylsilyl)oxy]propanoate](/img/structure/B15334954.png)
![6,8-Dichloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15334960.png)
![3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B15334961.png)
![1,4-Dioxadispiro[4.0.5.4]pentadecan-7-one](/img/structure/B15334962.png)
